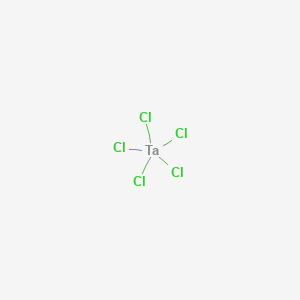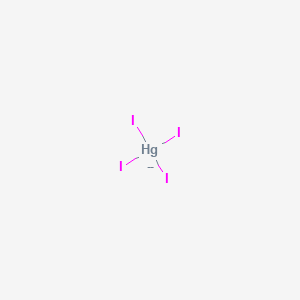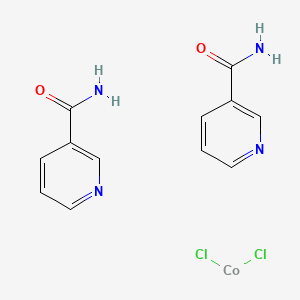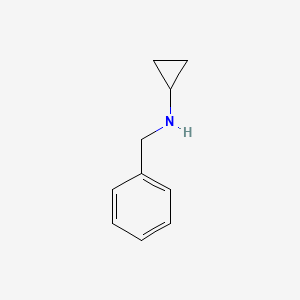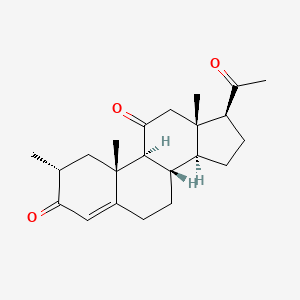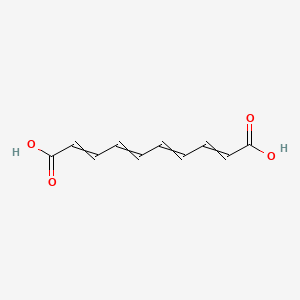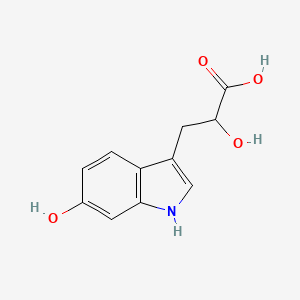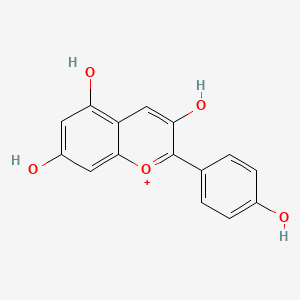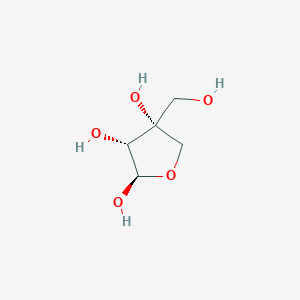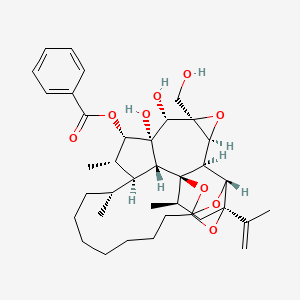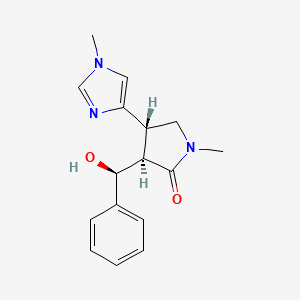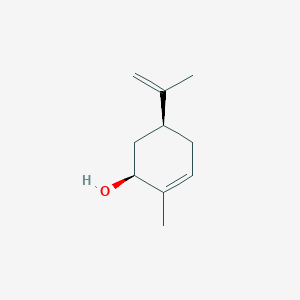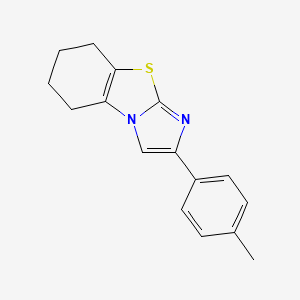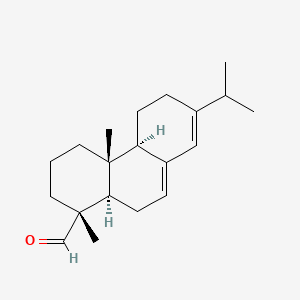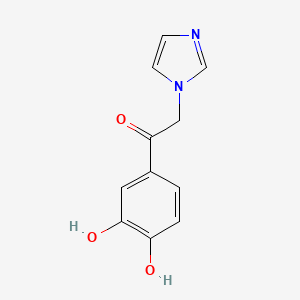
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroxyphenyl)-2-(1-imidazolyl)ethanone is an aromatic ketone.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone and its derivatives have been explored for their potential antibacterial and antifungal properties. For example, research has shown that certain imidazole derivatives exhibit significant antibacterial action against E. coli and S. aureus, and antifungal action against C. albicans and C. fumigatus (Sawant et al., 2011). Additionally, the compound's analogues have demonstrated antimicrobial activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).
Chemical Synthesis and Characterization
The compound has been utilized in various chemical syntheses, producing a range of heterocyclic compounds. For instance, its use in the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, where it reacts with N-hydroxyurea, demonstrates its versatility in organic synthesis (Shtamburg et al., 2019). Furthermore, the compound has been a key starting material in the synthesis of various Schiff's bases with potential antibacterial properties (Patel et al., 2011).
Heme Oxygenase Inhibitors
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone and related compounds have been studied as inhibitors of heme oxygenases, enzymes involved in heme degradation. The structural study of these inhibitors can provide insights for the development of therapeutic applications (Rahman et al., 2008).
Propriétés
Nom du produit |
1-(3,4-Dihydroxyphenyl)-2-(1-imidazolyl)ethanone |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H10N2O3/c14-9-2-1-8(5-10(9)15)11(16)6-13-4-3-12-7-13/h1-5,7,14-15H,6H2 |
Clé InChI |
JHQYDDFNYJJOIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CN2C=CN=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



